5-Phenylthiophene-2-carboxylic acid
Overview
Description
5-Phenylthiophene-2-carboxylic acid is an aromatic compound with the chemical formula C11H8O2S. It is known for its sulfur-containing thiophene ring and a phenyl group attached to the thiophene ring. This compound is widely used in organic synthesis and pharmaceutical research due to its unique structural properties .
Synthetic Routes and Reaction Conditions:
- One common method involves the reaction of 2-methoxycarbonyl-5-phenylthiophene with sodium hydroxide in a mixture of methanol and tetrahydrofuran. The reaction is stirred for 2 hours, followed by the addition of hydrochloric acid to precipitate the product .
- Another method includes the use of oxalyl chloride and N,N-dimethylformamide in dichloromethane. The mixture is stirred for an hour to yield the desired product .
Industrial Production Methods:
- Industrial production often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation can yield carboxylic acids or ketones.
- Reduction typically produces alcohols or alkanes.
- Substitution reactions can introduce various functional groups, such as halides or nitro groups, onto the thiophene ring.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as tyrosine-protein phosphatase non-receptor type 1 and Genome polyprotein . These proteins play crucial roles in cellular signaling and viral replication, respectively.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also suggested to inhibit CYP1A2, an enzyme involved in drug metabolism .
Biochemical Analysis
Cellular Effects
It’s plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 5-Phenylthiophene-2-carboxylic acid in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported in the literature. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable. This includes any known interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Scientific Research Applications
5-Phenylthiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Comparison with Similar Compounds
- 5-Phenyl-2-thiophenecarboxylic acid
- 5-Phenyl-2-thenoic acid
- 2-Carboxy-5-phenylthiophene
Comparison:
- Structural Differences: While these compounds share a similar thiophene ring and phenyl group, variations in the position of functional groups can lead to differences in reactivity and properties.
- Unique Properties: 5-Phenylthiophene-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical behavior and applications .
Properties
IUPAC Name |
5-phenylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMFBCDNJUZQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353040 | |
Record name | 5-Phenylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19163-24-7 | |
Record name | 5-Phenylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenyl-2-thiophenecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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